4-Hydroxy-1-indanone
Overview
Description
4-Hydroxy-1-indanone is a hydroxylated indanone, a compound that features a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. This compound is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its unique structure and reactivity make it a valuable building block in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . This reaction typically employs Brønsted or Lewis acids as catalysts. Another method involves the use of non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors, which offer efficient and green synthesis routes .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The Friedel-Crafts acylation method is widely used due to its simplicity and effectiveness. Additionally, advancements in green chemistry have led to the adoption of environmentally friendly methods that minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-indanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form corresponding quinones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated indanones
Scientific Research Applications
4-Hydroxy-1-indanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-indanone and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors by binding to active sites and blocking substrate access . Others may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
1-Indanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-1-indanone: Hydroxyl group positioned differently, affecting its reactivity and biological activity.
4-Methoxy-1-indanone: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties and applications.
Uniqueness of 4-Hydroxy-1-indanone: The presence of the hydroxyl group at the 4-position enhances its reactivity and allows for a broader range of chemical transformations. This makes this compound a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
4-hydroxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSCMRNFDBWFND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343561 | |
Record name | 4-Hydroxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40731-98-4 | |
Record name | 4-Hydroxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-hydroxy-1-indanone in the synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone ([11C]MIQO)?
A1: this compound serves as a crucial starting material in the synthesis of [11C]MIQO. The synthesis involves a Schmidt reaction where this compound reacts with sodium azide and trichloroacetic acid to ultimately form the precursor molecule, 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone. This precursor then undergoes O-[C]methylation using [11C]methyl triflate to produce the final radiolabeled compound, [11C]MIQO [].
Q2: What is the significance of developing [11C]MIQO as a potential tracer?
A2: [11C]MIQO is a potent inhibitor of poly(ADP-ribose) synthetase (PARS) []. The development of this radiolabeled compound is significant because it could potentially allow researchers to image excessive PARS activation using Positron Emission Tomography (PET). This imaging capability could be valuable in understanding the role of PARS in various diseases and conditions.
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